molecular formula C9H8N2O3 B598355 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester CAS No. 1204475-92-2

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester

Cat. No.: B598355
CAS No.: 1204475-92-2
M. Wt: 192.174
InChI Key: YWSZBJORGQCXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester is a bicyclic heterocyclic compound comprising a fused pyrrole and pyridine ring system. The molecule features a methyl ester group at the 2-position and a hydroxyl substituent at the 3-position of the pyrrolo[2,3-b]pyridine scaffold.

Properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-7(12)5-3-2-4-10-8(5)11-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSZBJORGQCXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyrrolopyridine Precursors

The introduction of a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine scaffold serves as a critical intermediate step. Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This regioselective reaction targets the 3-position due to the electron-rich nature of the pyrrole ring, yielding methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Fig. 1A).

Reaction Conditions

  • Nitrating Agent : HNO₃ (1.2 equiv), H₂SO₄ (catalytic)

  • Temperature : 0–5°C

  • Yield : 70–85%

Reduction of Nitro to Hydroxy Group

The nitro intermediate is reduced to the corresponding hydroxy derivative using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in methanol achieves selective reduction without affecting the ester group. Alternative methods employ tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), though this may require subsequent neutralization steps.

Optimized Protocol

  • Catalyst : 10% Pd/C (5 wt%)

  • Solvent : Methanol

  • Conditions : H₂ (1 atm), 25°C, 12 h

  • Yield : 90–95%

Direct Hydroxylation Strategies

Electrophilic Aromatic Substitution

Direct hydroxylation at the 3-position is challenging due to competing side reactions. However, Madelung cyclization of appropriately substituted precursors offers a viable pathway. For example, treating 2-aminopyridine derivatives with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 150°C induces cyclization to form the pyrrolopyridine core, with subsequent oxidation introducing the hydroxy group.

Key Steps

  • Cyclization : t-BuOK, DMF, 150°C, 6 h

  • Oxidation : Hydrogen peroxide (H₂O₂), acetic acid, 80°C, 3 h

  • Overall Yield : 50–60%

Vilsmeier-Haack Formylation Followed by Oxidation

The Vilsmeier-Haack reaction introduces a formyl group at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, provides an alternative route (Fig. 1B).

Procedure

  • Formylation : POCl₃ (1.5 equiv), DMF (2 equiv), 80°C, 4 h

  • Oxidation : NaClO₂, NaH₂PO₄, 2-methyl-2-butene, 0°C, 1 h

  • Esterification : Diazomethane (CH₂N₂), ether, 0°C, 30 min

  • Yield : 65–75%

Esterification and Protective Group Chemistry

Selective Esterification of Carboxylic Acid

The methyl ester at position 2 is introduced via esterification of the corresponding carboxylic acid. Diazomethane in diethyl ether quantitatively methylates the acid without requiring acidic catalysts. Alternatively, methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) achieves similar results.

Comparative Analysis

MethodReagentsYieldPurity
DiazomethaneCH₂N₂, Et₂O98%>99%
MitsunobuMeOH, DEAD, PPh₃85%95%

Protection of Reactive Sites

To prevent undesired reactions during nitration or hydroxylation, the 1H-pyrrolo[2,3-b]pyridine core is often protected. The 2-(trimethylsilyl)ethoxy methyl (SEM) group is introduced using SEM chloride (SEMCl) and sodium hydride (NaH) in tetrahydrofuran (THF). Deprotection with tetrabutylammonium fluoride (TBAF) restores the free amine.

SEM Protection Protocol

  • Reagents : SEMCl (1.1 equiv), NaH (2 equiv)

  • Solvent : THF, 0°C → 25°C

  • Yield : 80–90%

Comparative Evaluation of Synthetic Routes

Yield and Scalability

The nitration-reduction sequence offers superior yields (>90%) and scalability for industrial applications. In contrast, direct hydroxylation methods suffer from moderate yields (50–60%) due to competing oxidation side products.

Functional Group Compatibility

Vilsmeier-Haack formylation requires careful handling of POCl₃ but provides precise regiocontrol. SEM protection is essential for multi-step syntheses but adds cost and complexity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Synthesis Yield (if available) References
This compound C₉H₈N₂O₃ (inferred) 2-COOCH₃, 3-OH ~204.17 g/mol Hypothesized enhanced solubility; potential intermediate for pharmaceuticals or agrochemicals N/A N/A
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) C₉H₈N₂O₂ 2-COOCH₃ 192.17 g/mol Core scaffold for kinase inhibitors; used in medicinal chemistry research N/A
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1204475-76-2) C₁₀H₈N₂O₃ 2-COOCH₃, 3-CHO 204.18 g/mol Reactive aldehyde group enables further functionalization (e.g., Schiff base formation) N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 2-COOH, 5-Cl 212.59 g/mol Electron-withdrawing Cl substituent enhances stability; used in heterocyclic synthesis 71% yield
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester (CAS 111043-01-7) C₉H₇NO₃S 2-COOCH₃, 3-OH, thieno-pyridine core 225.22 g/mol Sulfur-containing analog; improved lipophilicity for membrane permeability N/A
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester (CAS 1125592-35-9) C₉H₆Cl₂N₂O₂ 1-COOCH₃, 4-Cl, 6-Cl 245.07 g/mol Dichloro substitution increases steric hindrance; potential antiviral applications N/A

Key Comparisons :

Substituent Effects: The 3-hydroxy group in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This could improve aqueous solubility, a critical factor in drug design. Thieno[2,3-b]pyridine analogs (e.g., CAS 111043-01-7) replace the pyrrole ring with a thiophene, enhancing lipophilicity and altering metabolic stability .

Synthetic Accessibility :

  • Yields for pyrrolo[2,3-c]pyridine derivatives (e.g., 71% for 5-chloro, 80% for 5-methoxy) suggest that substituent electronic effects influence reaction efficiency. Electron-donating groups (e.g., methoxy) may facilitate higher yields compared to electron-withdrawing groups (e.g., chloro) .

Functionalization Potential: The 3-formyl derivative (CAS 1204475-76-2) demonstrates the utility of reactive sites for further chemical modifications, such as condensation reactions, which are less feasible in the 3-hydroxy analog without additional protection/deprotection steps .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester (CAS No. 58563191) is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which has been recognized for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 178.17 g/mol
  • CAS Number : 58563191

Biological Activity Overview

The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. Key areas of activity include:

  • Inhibition of Phosphodiesterases (PDEs) : Certain derivatives exhibit selective inhibition of PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders. For instance, a study highlighted that a derivative showed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
  • Antitumor Activity : Compounds within this class have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. One study reported that specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, suggesting their potential as anticancer agents .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neuroinflammation and neuronal survival. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : By targeting PDEs, these compounds can alter intracellular cAMP levels, influencing various signaling pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : Interaction with FGFRs can disrupt aberrant signaling pathways in tumor cells, leading to reduced proliferation and increased apoptosis.
  • Anti-inflammatory Action : The ability to inhibit TNF-α release highlights the anti-inflammatory potential of these compounds, making them candidates for treating inflammatory conditions.

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on PDE4B Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. The most potent compound showed significant efficacy in reducing inflammatory cytokine levels in vitro .
  • FGFR Inhibition Study : Research demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways in cancer cell lines. These findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMechanismReference
PDE4B InhibitionCompound 11hInhibits TNF-α release
Antitumor ActivityFGFR inhibitorsDisrupts FGFR signaling
Neuroprotective EffectsVarious DerivativesModulates neuroinflammation

Q & A

Q. Advanced Research Focus

  • Catalytic Limitations : Palladium catalysts are costly and generate heavy-metal waste. Recent work explores iron- or nickel-based catalysts for greener synthesis .
  • C-H Functionalization : Direct functionalization of the pyrrolopyridine core (e.g., via photoredox catalysis) avoids pre-functionalized intermediates .
  • Continuous Flow Systems : Improve scalability and reduce reaction times for multi-step syntheses .

How can researchers design analogs to improve pharmacokinetic properties?

Q. Advanced Research Focus

  • Ester Bioisosteres : Replacing the methyl ester with trifluoroethyl or pivaloyloxymethyl groups enhances metabolic stability .
  • Prodrug Strategies : Phosphonate or glycoside prodrugs mask the hydroxyl group, improving oral bioavailability .
  • LogP Optimization : Introducing fluorine atoms or alkyl chains balances solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.